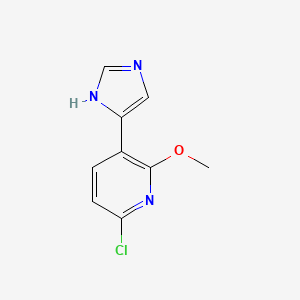

6-Chloro-3-(1H-imidazol-5-yl)-2-methoxypyridine

Description

6-Chloro-3-(1H-imidazol-5-yl)-2-methoxypyridine is a heterocyclic compound featuring a pyridine core substituted with chloro (Cl) at position 6, methoxy (OCH₃) at position 2, and a 1H-imidazol-5-yl group at position 3.

Properties

IUPAC Name |

6-chloro-3-(1H-imidazol-5-yl)-2-methoxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O/c1-14-9-6(2-3-8(10)13-9)7-4-11-5-12-7/h2-5H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXRMGWSVANSGCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)Cl)C2=CN=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(1H-imidazol-5-yl)-2-methoxypyridine typically involves the construction of the imidazole ring followed by its attachment to the pyridine moiety. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups .

Industrial Production Methods

Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(1H-imidazol-5-yl)-2-methoxypyridine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.

Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the chlorine atom.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced imidazole compounds, and various substituted imidazole-pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

One of the primary applications of 6-Chloro-3-(1H-imidazol-5-yl)-2-methoxypyridine lies in its anticancer properties. It has been studied for its effects on various cancer cell lines, showing promising results in inhibiting cell growth. For instance, compounds with similar imidazole structures have demonstrated significant cytotoxic effects against ovarian and breast cancer cell lines, suggesting that this compound could exhibit comparable activity.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cancer Cell Line | IC50 (µM) | % Inhibition |

|---|---|---|---|

| This compound | OVCAR-3 | TBD | TBD |

| 5h | MDA-MB-468 | TBD | 47% |

| 5a | DU-145 | TBD | 98.79% |

Mechanism of Action:

The mechanism by which imidazole derivatives exert their anticancer effects often involves the inhibition of key enzymes or pathways associated with cancer cell proliferation. The presence of the imidazole ring allows for interactions with biological targets, potentially leading to apoptosis in cancer cells.

Antimicrobial Properties

Imidazole derivatives, including this compound, have shown antimicrobial activity against a range of pathogens. The compound's ability to disrupt microbial cell membranes and inhibit vital metabolic processes makes it a candidate for further development as an antimicrobial agent.

Coordination Chemistry

Metal Complexation:

The imidazole moiety is known for its strong affinity for metal ions, making compounds like this compound useful in coordination chemistry. These complexes can be utilized in catalysis and as sensors for detecting metal ions in biological systems.

Supramolecular Chemistry

Recent research has highlighted the potential of imidazole-based compounds in supramolecular chemistry, where they can form complex structures through non-covalent interactions. This property is valuable for developing new materials with specific functionalities, such as drug delivery systems or imaging agents.

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluating the antiproliferative activity of various imidazole derivatives found that those with structural similarities to this compound exhibited significant growth inhibition across multiple cancer types. The findings suggest that modifications to the imidazole structure can enhance anticancer properties.

Case Study 2: Antimicrobial Testing

In vitro tests conducted on related imidazole compounds demonstrated efficacy against both Gram-positive and Gram-negative bacteria, indicating that derivatives of this compound could be developed into broad-spectrum antimicrobial agents.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(1H-imidazol-5-yl)-2-methoxypyridine involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with essential enzymatic processes. The exact pathways and molecular targets are still under investigation, but it is believed to disrupt cell wall synthesis and protein function in bacteria .

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include pyridine derivatives with variations at positions 2, 3, and 6 (Table 1).

Table 1: Structural and Physicochemical Comparison

*Calculated based on atomic masses.

Key Observations:

- Imidazole vs. Fluorinated Substituents : The imidazole group in the target compound contrasts with fluorinated substituents (e.g., CF₂H, CF₃) in analogs. While fluorinated groups enhance lipophilicity and metabolic stability (common in agrochemicals) , the imidazole moiety may confer bioactivity through hydrogen bonding or enzyme inhibition, akin to histidine derivatives .

- Steric and Electronic Effects : The 2-methoxy group in the target compound introduces steric hindrance, as seen in , where 2-methoxypyridine failed to react in cyclization reactions due to unfavorable steric interactions . However, the presence of a bulky 3-imidazolyl group might further modulate reactivity compared to smaller substituents (e.g., methyl or bromo in 3-substituted pyridines) .

Biological Activity

6-Chloro-3-(1H-imidazol-5-yl)-2-methoxypyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chlorine atom and a methoxy group, along with an imidazole moiety. This unique structure contributes to its biological activity, particularly in antimicrobial and antifungal applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in microbial cells. Research indicates that it may inhibit the growth of microorganisms by disrupting essential enzymatic processes, potentially affecting cell wall synthesis and protein function in bacteria.

Antimicrobial Properties

Studies have demonstrated the compound's effectiveness against various pathogens, particularly resistant strains. For instance:

- Antibacterial Activity : The compound shows promising antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant bacteria. In vitro assays have indicated minimum inhibitory concentrations (MIC) as low as 16 µg/mL against MRSA .

- Antifungal Activity : It has also exhibited antifungal properties, particularly against Cryptococcus neoformans, with MIC values indicating selective activity without significant cytotoxicity towards human cells .

Case Studies

- Study on Antibacterial Efficacy : A study reported that derivatives of imidazole-pyridine compounds, including this compound, displayed enhanced antibacterial activities compared to their non-substituted counterparts. The presence of the methoxy group was crucial for the observed activity .

- Evaluation Against Fungal Infections : Another research highlighted its efficacy against fungal infections, showcasing a significant reduction in fungal load in treated models compared to controls .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Structure | Antibacterial Activity (MIC) | Antifungal Activity |

|---|---|---|---|

| This compound | Structure | 16 µg/mL (MRSA) | Effective against C. neoformans |

| Imidazo[1,2-a]pyridine | Structure | 32 µg/mL (MRSA) | Moderate activity |

| Substituted Imidazoles | Structure | 25 µg/mL (varied) | Low activity |

Q & A

Q. How do crystal packing interactions affect the compound’s solid-state stability?

- Methodology : Analyze single-crystal XRD data (Mercury Software) to identify intermolecular H-bonds (e.g., imidazole N-H⋯O-Me). Compare melting points (DSC) of polymorphs to correlate stability with packing efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.